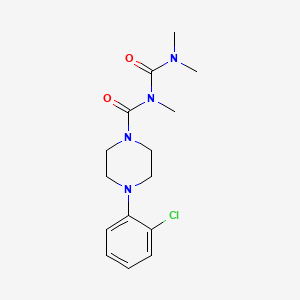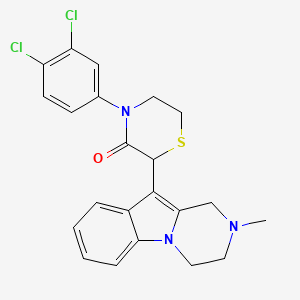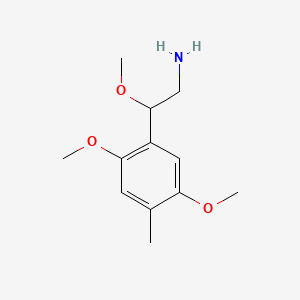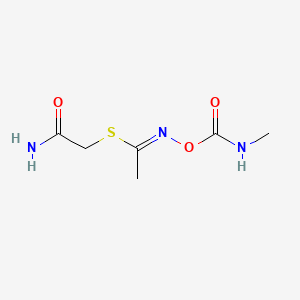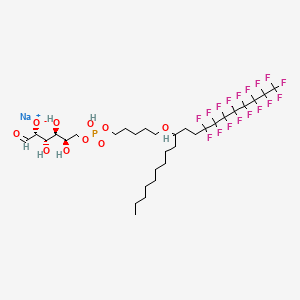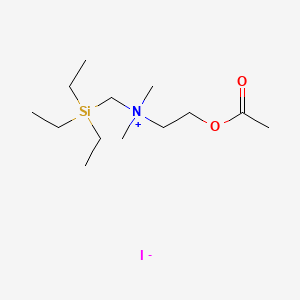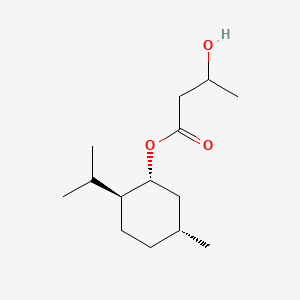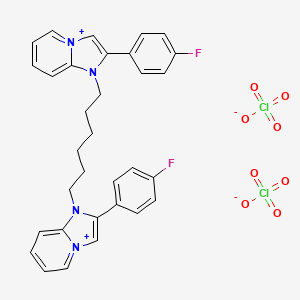
trans-3-(tert-Butyl)-4a,5,6,7,8,8a-hexahydrothiazolo(3,2-a)benzimidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- is a complex organic compound with the molecular formula C13-H20-N2-S.Cl-H and a molecular weight of 272.87 . This compound is known for its unique structural features, which include a thiazole ring fused to a benzimidazole ring, and a tert-butyl group at the 3-position. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzimidazole: The thiazole ring is then fused with a benzimidazole ring through a series of condensation reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced at the 3-position using tert-butyl chloride in the presence of a strong base.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures .
化学反応の分析
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or other reactive sites, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
作用機序
The mechanism of action of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
類似化合物との比較
Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- can be compared with other similar compounds, such as:
Thiazolo(3,2-a)benzimidazole derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Benzimidazole derivatives: These compounds have a benzimidazole ring but lack the fused thiazole ring.
Thiazole derivatives: These compounds contain a thiazole ring but do not have the benzimidazole fusion.
The uniqueness of Thiazolo(3,2-a)benzimidazole, 4a,5,6,7,8,8a-hexahydro-3-(1,1-dimethylethyl)-, HCl, trans- lies in its specific combination of structural features, which confer distinct chemical and biological properties .
特性
CAS番号 |
102612-96-4 |
|---|---|
分子式 |
C13H21ClN2S |
分子量 |
272.84 g/mol |
IUPAC名 |
1-tert-butyl-4a,5,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]benzimidazole;hydrochloride |
InChI |
InChI=1S/C13H20N2S.ClH/c1-13(2,3)11-8-16-12-14-9-6-4-5-7-10(9)15(11)12;/h8-10H,4-7H2,1-3H3;1H |
InChIキー |
HMCUTBPZERDYKY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CSC2=NC3CCCCC3N12.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





